

Abexinostat oral administration BID scheduling

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Compound Focus: Abexinostat

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Established Oral Administration Protocols

Abexinostat Dose	Schedule	Cycle Length	Patient Population	Key Efficacy Findings
80 mg BID [1] [2] [3]	7 days on, 7 days off [1] [3]	28 days [1]	Relapsed/Refractory (r/r) B-cell NHL (Follicular Lymphoma) [1] [3]	FL: ORR 50.0% (3/6 pts); Median PFS 8.38 mos; Median DOR 7.82 mos [1]
80 mg BID [2]	14 days on, 7 days off [2]	21 days [2]	r/r B-cell malignancies and T-cell lymphomas [2]	FL: ORR 56%; DLBCL: ORR 31%; T-Cell Lymphoma: ORR 40% [2]
45 mg/m ² BID (approx. 80 mg BID) [2]	14 days on, 7 days off [2]	21 days [2]	r/r NHL or CLL (Phase I) [2]	Identified as the Recommended Phase 2 Dose (RP2D) [2]

Detailed Experimental Methodology

For researchers aiming to implement these protocols in preclinical or clinical settings, here is a detailed breakdown of the administration procedure.

Dosage Formulation and Administration

- **Pharmaceutical Form:** **Abexinostat** is formulated as **20 mg tablets** [1].
- **Dosing:** The established fixed dose is **80 mg**, administered as **four 20 mg tablets** twice daily (BID) [1] [3].
- **Timing:** Doses should be taken approximately **4 hours apart** to maintain continuous drug exposure [2]. Administration should occur **at least 30 minutes before or 2 hours after meals** [1].

Dosing Schedules and Cycle Definition

Clinical studies have evaluated two primary intermittent schedules:

- **One Week On/One Week Off:** **Abexinostat** is taken for 7 consecutive days, followed by a 7-day drug-free interval. This 28-day period constitutes one treatment cycle [1] [3].
- **Two Weeks On/One Week Off:** **Abexinostat** is taken for 14 consecutive days, followed by a 7-day drug-free interval. This 21-day period constitutes one treatment cycle [2].

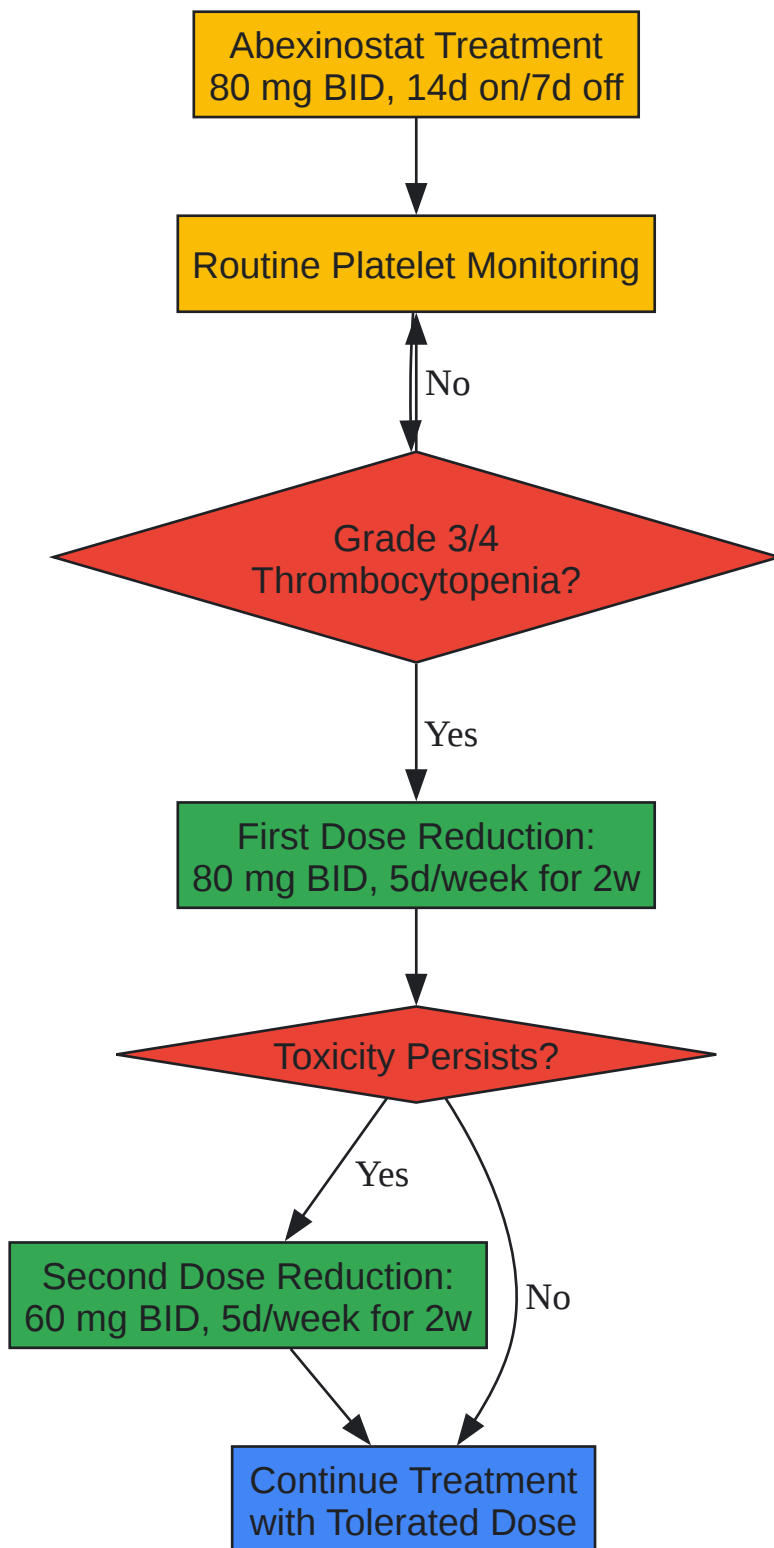
Treatment is typically continued until disease progression, unacceptable toxicity, or withdrawal of consent [1] [3].

Safety and Tolerability Monitoring

The most common dose-limiting toxicity is **thrombocytopenia** [4] [2].

- **Monitoring:** Conduct frequent complete blood counts (CBC) with platelet counts [2].
- **Dose Modification:** Implement a structured dose reduction plan for managing adverse events:
 - **First Reduction:** Decrease to **80 mg BID for 5 days per week** for two weeks of the cycle [2].
 - **Second Reduction:** Decrease to **60 mg BID for 5 days per week** for two weeks of the cycle [2].

This protocol for managing thrombocytopenia can be visualized in the following workflow:



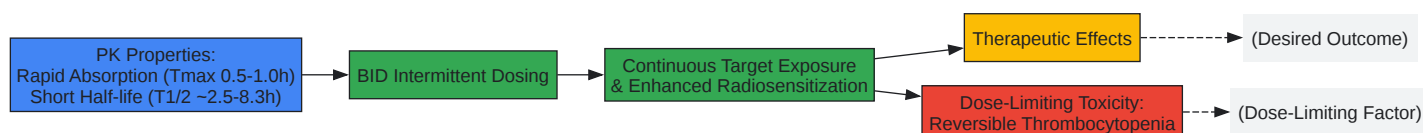
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Pharmacokinetic and Pharmacodynamic Rationale

The BID intermittent dosing schedule is grounded in robust PK/PD modeling.

- **Rapid Absorption and Elimination:** **Abexinostat** is rapidly absorbed, with a median **T_{max}** of 0.5–1.0 hours and a terminal elimination **half-life of 2.56–8.31 hours** [1]. The BID dosing maintains plasma concentrations within a therapeutic window.
- **Mechanism-Based Thrombocytopenia:** The dose-limiting toxicity of thrombocytopenia is a class effect of HDAC inhibitors, linked to impaired megakaryocyte maturation [4].
- **Model-Informed Schedule Optimization:** A PK/PD model analyzing platelet decrease predicted that a **4 days on/3 days off** schedule would allow for higher doses with less toxicity in solid tumors [4] [5]. This demonstrates how understanding toxicity kinetics can guide smarter scheduling, a principle reflected in the "one week on, one week off" regimen.

The logical relationship between drug exposure, desired effects, and dose-limiting effects is summarized below:



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Key Considerations for Clinical Development

- **Dosing Rationale:** The **80 mg BID** fixed dose is recommended for phase 2 trials in B-cell NHL. This dose corresponds to the earlier established RP2D of **45 mg/m² BID** [2].
- **Schedule Selection:** The "**one week on, one week off**" schedule demonstrated a favorable tolerability profile with no DLTs reported in a recent Phase 1 study and is the basis for the ongoing Phase 2 FORERUNNER trial in follicular lymphoma [1] [3].
- **Combination Therapy:** When **abexinostat** is combined with myelosuppressive agents like doxorubicin, **prophylactic G-CSF support** is mandated to manage neutropenia [6].

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